1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone
CAS No.: 184643-69-4
Cat. No.: VC2041255
Molecular Formula: C7H5BrCl3NO
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 184643-69-4 |
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Molecular Formula | C7H5BrCl3NO |
Molecular Weight | 305.4 g/mol |
IUPAC Name | 1-(4-bromo-1-methylpyrrol-2-yl)-2,2,2-trichloroethanone |
Standard InChI | InChI=1S/C7H5BrCl3NO/c1-12-3-4(8)2-5(12)6(13)7(9,10)11/h2-3H,1H3 |
Standard InChI Key | HUKQFKKFOGVZGH-UHFFFAOYSA-N |
SMILES | CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)Br |
Canonical SMILES | CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)Br |
Chemical Identity and Structure
1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone represents a specialized chemical entity with distinctive structural features that contribute to its reactivity profile and potential applications. Its fundamental molecular architecture consists of a pyrrole core with strategic halogen substitution.
Identification Parameters
The compound is precisely identified through various chemical identifiers that enable its unambiguous recognition in scientific literature and databases.
Table 1: Key Identification Parameters
Parameter | Value |
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CAS Registry Number | 184643-69-4 |
Molecular Formula | C₇H₅BrCl₃NO |
Molecular Weight | 305.38 g/mol |
IUPAC Name | 1-(4-bromo-1-methylpyrrol-2-yl)-2,2,2-trichloroethanone |
InChI | InChI=1S/C7H5BrCl3NO/c1-12-3-4(8)2-5(12)6(13)7(9,10)11/h2-3H,1H3 |
InChIKey | HUKQFKKFOGVZGH-UHFFFAOYSA-N |
SMILES Notation | CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)Br |
The compound is also known by several synonyms including 4-Bromo-1-methyl-2-(trichloroacetyl)-1H-pyrrole and Ethanone, 1-(4-bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro- .
Structural Features
The molecular architecture of this compound consists of a 1-methyl-1H-pyrrole ring with specific functional group substitutions:
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A bromine atom at the C-4 position of the pyrrole ring
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A trichloroacetyl group (CCl₃CO-) attached at the C-2 position
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A methyl group bonded to the nitrogen atom of the pyrrole
This arrangement creates a molecule with multiple reactive sites, each contributing to its chemical behavior and reactivity patterns .
Physical and Chemical Properties
Physical Characteristics
1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone presents as a light yellow crystalline solid with a strong odor . Its physical properties make it suitable for various laboratory applications and synthetic procedures.
Table 2: Physical Properties
Property | Value |
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Physical State | Light yellow crystalline solid |
Odor | Strong |
Melting Point | 102-104°C |
Boiling Point | 335.0±42.0°C (Predicted) |
Density | 1.79±0.1 g/cm³ (Predicted) |
Solubility | High solubility in ethanol, acetone, and dichloromethane |
pKa | -12.51±0.70 (Predicted) |
Storage Conditions | Room temperature in sealed container |
The compound demonstrates excellent solubility in common organic solvents, particularly ethanol, acetone, and dichloromethane, facilitating its use in various synthetic applications .
Chemical Reactivity
The chemical reactivity of 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone is largely determined by its functional groups:
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The bromine atom at the C-4 position serves as a potential site for substitution reactions
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The trichloroacetyl group provides an electrophilic center that can participate in various transformations
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The pyrrole ring itself can undergo typical heterocyclic reactions
These features collectively contribute to the compound's versatility in organic synthesis applications.
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone typically involves a sequential process of N-methylation, bromination, and trichloroacetylation of pyrrole. While specific synthetic routes can vary, the general approach follows established protocols for pyrrole functionalization.
Bromination Procedures
Bromination of the pyrrole ring typically employs reagents such as N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective substitution at the C-4 position. This reaction is typically conducted in solvents such as dichloromethane or chloroform at low temperatures to enhance selectivity .
Trichloroacetylation
Applications and Research Findings
The unique structural features of 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone make it valuable in various research and application contexts.
Synthetic Applications
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic systems. Its reactive functional groups allow for diverse transformations:
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The bromine atom can be subjected to cross-coupling reactions (e.g., Suzuki-Miyaura, Stille)
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The trichloroacetyl group can undergo various nucleophilic additions and substitutions
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The combination of these transformations enables the creation of complex molecular frameworks
Chemical Transformations
Research involving this compound has explored various chemical transformations. One notable example is the ArMgX-mediated reduction of 2,2,2-trichloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone, a related compound. This reaction demonstrates the potential for selective reduction of the trichloroacetyl functionality, which could be applicable to the title compound as well .
Comparative Analysis with Related Compounds
Structural Analogs
The chemical landscape includes several structural analogs of 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone. One notable example is 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (CAS: 72652-32-5), which differs only in the absence of the methyl group on the pyrrole nitrogen .
Table 3: Comparison with Structural Analog
Property | 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone | 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
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CAS Number | 184643-69-4 | 72652-32-5 |
Molecular Formula | C₇H₅BrCl₃NO | C₆H₃BrCl₃NO |
Molecular Weight | 305.38 g/mol | 291.36 g/mol |
Melting Point | 102-104°C | 134°C |
N-Substitution | N-methyl | N-H |
Density (predicted) | 1.79±0.1 g/cm³ | 1.946±0.06 g/cm³ |
The N-methyl substitution in the title compound alters its physical properties and potentially its reactivity compared to the unmethylated analog .
Related Functionalized Pyrroles
Another class of related compounds includes 1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone (CAS: 303997-66-2), which contains an additional bromoacetyl group at the C-4 position instead of just a bromine atom. This compound has a molecular weight of 347.4 g/mol and the molecular formula C₉H₇BrCl₃NO₂ .
The additional functional group increases the molecular complexity and provides additional sites for chemical transformation, potentially expanding its utility in organic synthesis.
Current Research Trends and Future Directions
Synthetic Methodology Development
Current research efforts focus on developing improved synthetic methods for preparing 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone and related compounds. These methodologies aim to:
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Enhance yield and purity
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Improve regioselectivity
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Reduce environmental impact
Exploration of Biological Activities
Ongoing research investigates the potential biological activities of this compound and its derivatives, focusing on:
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Antimicrobial properties
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Antitumor activities
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Structure-activity relationships
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Mechanism of action studies
Application in Materials Science
Emerging research directions include the exploration of this compound's potential in materials science applications, such as:
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Development of functional materials
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Incorporation into polymer systems
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Creation of novel sensing materials
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Specialty chemical applications
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